NIR-664-iodoacetamide

Overview

Description

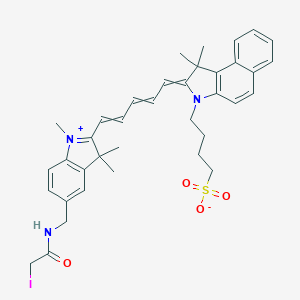

NIR-664-Iodoacetamide is a cyanine-based dye known for its strong fluorescence response to the hydrophobic nature of its immediate microenvironment . This compound is particularly useful as a sensor of the chemical environment due to its fluorescence properties, making it suitable for various scientific applications .

Scientific Research Applications

NIR-664-Iodoacetamide has a wide range of scientific research applications:

Mechanism of Action

NIR-664-Iodoacetamide exerts its effects through its strong fluorescence response to the hydrophobic nature of its immediate microenvironment . The compound interacts with thiol groups, forming stable thio-ether bonds, which result in a fluorescence signal that can be detected and measured . This mechanism makes it an efficient sensor for various applications.

Safety and Hazards

Future Directions

NIR-664-iodoacetamide has been used in research to elucidate the internal architecture using the methods of fluorescence correlation spectroscopy and fluorescence lifetime measurements . It has also been used in cancer immunotherapy research . The future directions of this compound could involve further exploration of these applications.

Biochemical Analysis

Biochemical Properties

NIR-664-iodoacetamide interacts with various enzymes, proteins, and other biomolecules. It is often used as a thiol-reactive dye for labeling proteins, affibodies, or other sulfhydryl (thiol)-containing compounds . The compound readily reacts with compounds containing sulfhydryl groups, forming a chemically stable thio-ether bond between the dye and the protein .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, it has been found to inhibit glycolysis, a crucial metabolic pathway in cells, by inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition of glycolysis can have significant effects on cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It forms a stable thio-ether bond with sulfhydryl groups present in proteins, thereby modifying their structure and function . This can lead to changes in gene expression and enzyme activity, among other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found that the compound’s ability to inhibit glycolysis decreases over time, likely due to its degradation

Dosage Effects in Animal Models

It is known that the selection of appropriate animal models is critical for studying the effects of compounds like this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, it inhibits the glycolytic pathway by inactivating GAPDH . This can have significant effects on metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

NIR-664-Iodoacetamide is synthesized through a series of chemical reactions involving the derivatization of thiols . The process typically involves the reaction of iodoacetamide with compounds containing sulfhydryl groups, forming a chemically stable thio-ether bond . The optimum pH for this modification is between 8 and 8.5 .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in high purity, typically greater than 90%, and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NIR-664-Iodoacetamide primarily undergoes substitution reactions, particularly with thiol groups . It can also participate in other types of reactions, such as oxidation and reduction, depending on the chemical environment .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include iodoacetamide and various thiol-containing compounds . The reactions are typically carried out in a buffered solution with a pH of around 8.3 .

Major Products Formed

The major products formed from the reactions of this compound are thio-ether derivatives, which are stable and exhibit strong fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

5-Iodoacetamidofluorescein: Another fluorescent dye used for labeling thiol groups.

6-Iodoacetamidofluorescein: Similar to 5-Iodoacetamidofluorescein, used in fluorescence microscopy.

NIR-797-Isothiocyanate: A near-infrared dye used for similar applications.

Uniqueness

NIR-664-Iodoacetamide is unique due to its strong fluorescence response and stability in hydrophobic environments . Its ability to form stable thio-ether bonds with thiol groups makes it particularly useful for various scientific applications, distinguishing it from other similar compounds .

properties

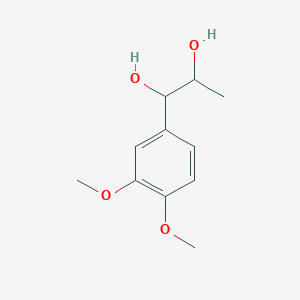

IUPAC Name |

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOHJESYBPIQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)